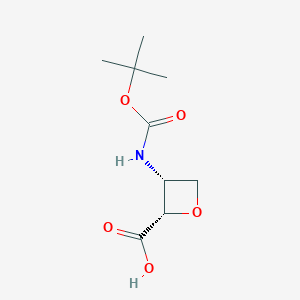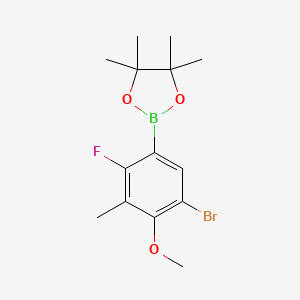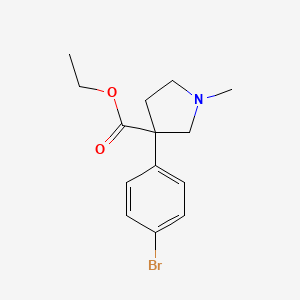
Lithium triisopropoxy(1-methyl-1H-imidazol-4-yl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium triisopropoxy(1-methyl-1H-imidazol-4-yl)borate: is an organometallic compound with the molecular formula C₁₃H₂₆BLiN₂O₃.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lithium triisopropoxy(1-methyl-1H-imidazol-4-yl)borate typically involves the reaction of lithium borohydride with triisopropoxyborane and 1-methyl-1H-imidazole. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through crystallization or other suitable methods .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in small quantities for research purposes. The production process involves maintaining strict control over reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Lithium triisopropoxy(1-methyl-1H-imidazol-4-yl)borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different borate derivatives.
Reduction: It can be reduced to form simpler borate compounds.
Substitution: The imidazole ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products Formed: The major products formed from these reactions include various borate derivatives and substituted imidazole compounds .
Scientific Research Applications
Chemistry: In chemistry, Lithium triisopropoxy(1-methyl-1H-imidazol-4-yl)borate is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds .
Medicine: Research is ongoing to explore its use in medicinal chemistry, particularly in the development of new therapeutic agents .
Industry: In the industrial sector, the compound is used in the development of advanced materials and catalysts .
Mechanism of Action
The mechanism of action of Lithium triisopropoxy(1-methyl-1H-imidazol-4-yl)borate involves its interaction with various molecular targets. The imidazole ring allows it to bind to specific enzymes and receptors, influencing their activity. The borate group can participate in coordination chemistry, forming stable complexes with metal ions and other molecules .
Comparison with Similar Compounds
Lithium triisopropoxyborate: Similar in structure but lacks the imidazole ring.
Lithium triethoxy(1-methyl-1H-imidazol-4-yl)borate: Similar but with ethoxy groups instead of isopropoxy groups.
Lithium triisopropoxy(1H-imidazol-4-yl)borate: Similar but without the methyl group on the imidazole ring.
Uniqueness: Lithium triisopropoxy(1-methyl-1H-imidazol-4-yl)borate is unique due to the presence of both the imidazole ring and the triisopropoxyborate group. This combination provides distinct chemical properties and reactivity, making it valuable in various research applications .
Properties
Molecular Formula |
C13H26BLiN2O3 |
|---|---|
Molecular Weight |
276.1 g/mol |
IUPAC Name |
lithium;(1-methylimidazol-4-yl)-tri(propan-2-yloxy)boranuide |
InChI |
InChI=1S/C13H26BN2O3.Li/c1-10(2)17-14(18-11(3)4,19-12(5)6)13-8-16(7)9-15-13;/h8-12H,1-7H3;/q-1;+1 |
InChI Key |
XXXWUESSPFBFJJ-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[B-](C1=CN(C=N1)C)(OC(C)C)(OC(C)C)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(S)-methyl 1-(2-(1H-benzo[d]imidazol-2-ylthio)acetyl)pyrrolidine-2-carboxylate](/img/structure/B14032104.png)

![Potassium 5-chlorobenzo[D]oxazole-2-carboxylate](/img/structure/B14032113.png)




![Ethyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B14032142.png)


